A Comprehensive Guide to the Structural Elucidation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
A Comprehensive Guide to the Structural Elucidation of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused pyranopyridine scaffolds are of significant interest due to their presence in various biologically active molecules. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of a specific pyranopyridine derivative: 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine. This document is designed for researchers, medicinal chemists, and analytical scientists, offering not just a series of protocols, but a strategic and logical framework for confirming molecular architecture. We will proceed from foundational molecular formula determination to the intricate assembly of the bicyclic system through advanced spectroscopic techniques, emphasizing the causality behind each analytical choice.
Section 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
The first step in any structure elucidation puzzle is to determine the elemental composition and, from it, the degrees of unsaturation (DoU). This fundamental value provides an initial hypothesis regarding the number of rings and/or multiple bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is the definitive technique for determining the exact mass of a molecule with high precision (typically to four or five decimal places). This precision allows for the unambiguous calculation of the molecular formula. The choice of a soft ionization technique like Electrospray Ionization (ESI) is crucial to minimize fragmentation and maximize the abundance of the molecular ion peak.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
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Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
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Instrument Setup: Utilize an ESI-TOF mass spectrometer in positive ion mode.[1]
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Parameters:
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Capillary Voltage: 4500 V
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Mass Scanning Range: m/z 50–1000
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Gas: Nitrogen
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External Calibration: Use a standard calibrant solution (e.g., sodium formate) to ensure mass accuracy.[1]
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Data Acquisition: Inject the sample solution and acquire the mass spectrum.
Data Interpretation: The molecular formula for 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is C₈H₈ClNO.[2] The expected HRMS data for the protonated molecule, [M+H]⁺, would confirm this. A key diagnostic feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak with about one-third the intensity.
| Ion | Calculated Exact Mass | Observed Mass | Isotopic Pattern |
| [C₈H₉³⁵ClNO]⁺ | 170.0367 | ~170.0367 | ~100% Relative Abundance |
| [C₈H₉³⁷ClNO]⁺ | 172.0338 | ~172.0338 | ~32% Relative Abundance |
Degrees of Unsaturation (DoU)
With a confirmed molecular formula of C₈H₈ClNO, the DoU can be calculated:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (8/2) - (1/2) + (1/2) = 6
This value of 6 indicates a combination of six rings and/or double bonds. The fused pyranopyridine core contains a benzene-like pyridine ring (4 DoU) and a second ring (1 DoU), accounting for 5 degrees of unsaturation. The final degree of unsaturation is accounted for by the double bond within the pyridine ring system. This initial calculation is perfectly consistent with the proposed bicyclic aromatic structure.
Section 2: The Elucidation Workflow - A Strategic Overview
A robust structure elucidation strategy relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their logical sequencing is paramount to an efficient and accurate outcome.
Section 3: Spectroscopic Analysis - Assembling the Structure
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, it serves to confirm the presence of the aromatic system, C-O ether linkage, and aliphatic C-H bonds, while confirming the absence of other groups like hydroxyls or carbonyls.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
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Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Characteristic for sp² C-H bonds. |
| ~2950-2850 | C-H Stretch | Aliphatic (Dihydropyran Ring) | Characteristic for sp³ C-H bonds. |
| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring | Multiple sharp peaks are expected for the aromatic ring system.[3] |
| ~1250-1050 | C-O-C Stretch | Aryl-Alkyl Ether | Strong, characteristic stretch for the ether linkage in the pyran ring. |
| ~800-600 | C-Cl Stretch | Chloro-Pyridine | Confirms the presence of the carbon-chlorine bond. |
1D Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: One-dimensional ¹H and ¹³C NMR are the cornerstones of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.[4]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
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Acquisition:
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¹H NMR: Acquire standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.
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Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H4 | ~8.0-8.2 | Singlet (s) | 1H | Aromatic H, adjacent to N and C-Cl |
| H3 | ~7.0-7.2 | Singlet (s) | 1H | Aromatic H |
| H5 | ~4.8-5.0 | Triplet (t) | 2H | -O-CH₂ -CH₂- |
| H7 | ~4.0-4.2 | Triplet (t) | 2H | -N-C-CH₂ -CH₂- |
| H8 | ~3.0-3.2 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- |
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Causality: The aromatic protons H3 and H4 are expected to be singlets due to the lack of adjacent protons. H4 is significantly downfield due to the deshielding effects of the adjacent nitrogen and chlorine atoms. The aliphatic protons in the dihydropyran ring are expected to show coupling: H5 and H7 would likely be triplets due to coupling with H8, which in turn would be a more complex multiplet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| C2 | ~155-160 | C | Quaternary C with Cl |
| C4a | ~150-155 | C | Quaternary C at ring fusion |
| C8a | ~145-150 | C | Quaternary C at ring fusion |
| C4 | ~140-145 | CH | Aromatic CH |
| C3 | ~115-120 | CH | Aromatic CH |
| C5 | ~65-70 | CH₂ | -O-C H₂- |
| C7 | ~45-50 | CH₂ | -N-C-C H₂- |
| C8 | ~20-25 | CH₂ | -CH₂-C H₂-CH₂- |
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Causality: Carbons attached to heteroatoms (C2, C5, C7) and aromatic carbons are found downfield. The DEPT-135 experiment would be self-validating: showing three positive signals (CH) and three negative signals (CH₂), and confirming the three quaternary carbons (C) which would be absent.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. A suite of 2D experiments is required for unambiguous assignment.[5][6]
Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are used on the same sample prepared for 1D NMR.
1. COSY (COrrelation SpectroscopY): Unveiling ¹H-¹H Connections
COSY identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it is essential for confirming the aliphatic spin system.
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Interpretation: A cross-peak between the signals at ~4.9 ppm (H5) and ~3.1 ppm (H8) and another between ~3.1 ppm (H8) and ~4.1 ppm (H7) would definitively establish the -CH₂-CH₂-CH₂- connectivity of the dihydropyran portion of the molecule. The absence of correlations to the aromatic protons confirms their isolation.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This experiment is the most reliable way to assign the signals in the ¹³C spectrum for all protonated carbons.[7]
Expected HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
| ~8.1 (H4) | ~142 (C4) | C4-H4 |
| ~7.1 (H3) | ~117 (C3) | C3-H3 |
| ~4.9 (H5) | ~67 (C5) | C5-H5 |
| ~4.1 (H7) | ~47 (C7) | C7-H7 |
| ~3.1 (H8) | ~22 (C8) | C8-H8 |
3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
HMBC is arguably the most powerful NMR experiment for elucidating the complete carbon skeleton of an unknown compound. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the isolated spin systems and position the quaternary carbons.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1260663-71-5|2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. youtube.com [youtube.com]
- 4. jchps.com [jchps.com]
- 5. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
